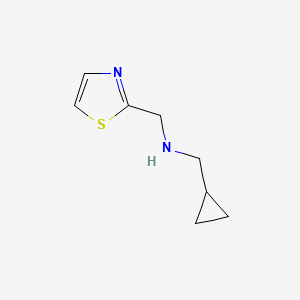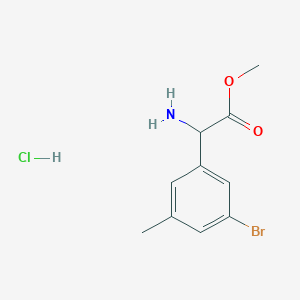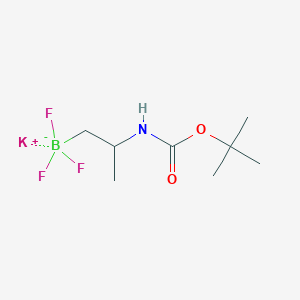
Potassium (2-((tert-butoxycarbonyl)amino)propyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate is a chemical compound with the molecular formula C8H16BF3NO2K and a molecular weight of 265.13 g/mol . This compound is known for its unique structure, which includes a trifluoroborate group, a tert-butyl carbamate group, and a potassium ion. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a boron trifluoride source in the presence of a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:
tert-butyl carbamate+boron trifluoride+potassium base→potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as mixing, heating, and purification to obtain the final product in a high-purity form .
Chemical Reactions Analysis
Types of Reactions
Potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from reactions involving potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate depend on the type of reaction. For example, nucleophilic substitution reactions may yield substituted boron compounds, while hydrolysis can produce tert-butyl carbamate and boronic acid derivatives .
Scientific Research Applications
Potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is used in the study of boron-containing biomolecules and their interactions with biological systems.
Medicine: Research on boron-based drugs and their potential therapeutic applications often involves this compound.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The trifluoroborate group can form stable complexes with various nucleophiles, facilitating the formation of new chemical bonds. The carbamate group can undergo hydrolysis, releasing tert-butyl alcohol and carbon dioxide .
Comparison with Similar Compounds
Similar Compounds
Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate: Similar structure but with an ethyl group instead of a propyl group.
Potassium tert-butyl N-[2-(trifluoroboranuidyl)prop-2-en-1-yl]carbamate: Contains a prop-2-en-1-yl group instead of a propyl group.
Uniqueness
Potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and stability compared to other similar compounds. Its trifluoroborate group offers unique properties for forming stable complexes, making it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C8H16BF3KNO2 |
|---|---|
Molecular Weight |
265.13 g/mol |
IUPAC Name |
potassium;trifluoro-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]boranuide |
InChI |
InChI=1S/C8H16BF3NO2.K/c1-6(5-9(10,11)12)13-7(14)15-8(2,3)4;/h6H,5H2,1-4H3,(H,13,14);/q-1;+1 |
InChI Key |
VJNGBLLUDQOJIK-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC(C)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


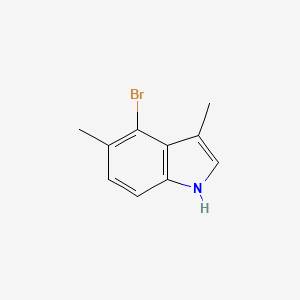
![N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13515500.png)
![[1,2,4]Triazolo[4,3-a]pyrimidine-6-carboxylic acid, 5-amino-, ethyl ester](/img/structure/B13515509.png)
![4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B13515518.png)
![1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol](/img/structure/B13515525.png)
![1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13515530.png)
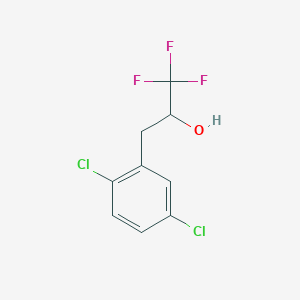
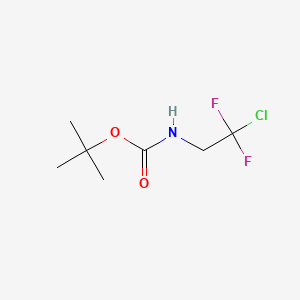
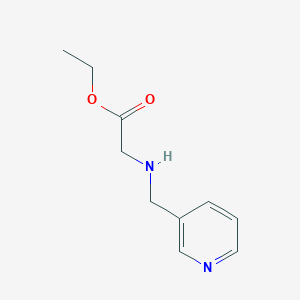

![(2E)-3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid](/img/structure/B13515554.png)
